molecular formula C27H58NO6P B1671100 Edelfosine CAS No. 70641-51-9

Edelfosine

Cat. No. B1671100
CAS RN: 70641-51-9
M. Wt: 523.7 g/mol
InChI Key: MHFRGQHAERHWKZ-UHFFFAOYSA-N
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Description

Edelfosine is a synthetic alkyl-lysophospholipid and a potent immunomodulator . It’s an effective inhibitor of tumor cell proliferation and has anti-tumor activity . Edelfosine induces apoptosis in a variety of cancer cells and accumulates in the cell membrane, where it alters lipid composition .


Synthesis Analysis

Edelfosine is a synthetic analog of 2-lysophosphatidylcholine . It’s incorporated by highly proliferating cells, such as activated immune cells . The drug acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interfering with phosphatidylcholine (PC) synthesis, subsequently inducing apoptosis .


Molecular Structure Analysis

The molecular formula of Edelfosine is C27H58NO6P . Its average mass is 523.726 Da and its monoisotopic mass is 523.400146 Da .


Chemical Reactions Analysis

Edelfosine induces metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis . Specifically, it stimulates the TCA cycle . These metabolic perturbations are coupled with an increase in nucleic acid synthesis de novo, indicating acceleration of biosynthetic and reparative processes .


Physical And Chemical Properties Analysis

Edelfosine has a molar mass of 523.736 g·mol−1 . It’s a synthetic alkyl-lisophospholipid with anti-tumor activity .

Scientific Research Applications

Synthetic Antitumor Lipids and Cancer Therapy

Synthetic antitumor lipids, including Edelfosine, are lysophosphatidylcholine derivatives characterized by their non-mutagenic properties and selective action against cancer cells. The clinical efficacy of these drugs stems from their unique biophysical properties and specific interactions with lipid components of cell membranes. This interaction is believed to disrupt the organization and function of membranes, thereby affecting cellular survival and signaling pathways. Edelfosine and similar compounds, such as Miltefosine, Perifosine, Erufosine, and Erucylphosphocholine, have been reviewed for their role in cancer therapy, detailing the mechanisms that may contribute to their selectivity for cancer cells. This includes the potential alteration of membrane microdomains critical for cell survival, leading to apoptosis in cancerous cells without harming normal cells (Zaremberg, Ganesan, & Mahadeo, 2019).

Future Directions

Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) . It has shown efficacy in the animal model of MS, experimental autoimmune encephalomyelitis (EAE) . Edelfosine is already FDA-approved and there are plans to move this compound into a phase II clinical study for metastatic brain cancer in the next few years .

properties

IUPAC Name

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRGQHAERHWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H58NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045766
Record name Edelfosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edelfosine

CAS RN

70641-51-9, 65492-82-2
Record name Edelfosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70641-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edelfosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC343649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name EDELFOSINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Edelfosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDELFOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,770
Citations
C Gajate, F Mollinedo - Anti-Cancer Agents in Medicinal …, 2014 - ingentaconnect.com
… the antitumor action of edelfosine, including: a) induction of apoptosis by edelfosine is very … PC inhibition and edelfosine sensitivity in different cell lines [80-82]; c) edelfosine inhibits PC …
Number of citations: 66 www.ingentaconnect.com
T Nieto-Miguel, RI Fonteriz, L Vay, C Gajate… - Cancer Research, 2007 - AACR
… We have recently found that edelfosine accumulates predominantly at the ER in a number of solid tumor cells (11). Now, we report here that the accumulation of edelfosine at the ER of …
Number of citations: 117 aacrjournals.org
A Ausili, A Torrecillas, FJ Aranda… - The Journal of …, 2008 - ACS Publications
… the presence of edelfosine. All of these data strongly suggest that edelfosine associating with … However, cell experiments showed that edelfosine colocalizes in vivo with rafts and that it …
Number of citations: 85 pubs.acs.org
M Briglia, A Fazio, E Signoretto, C Faggio… - Cellular Physiology and …, 2015 - karger.com
… The present study explored whether and how edelfosine triggers eryptosis. To this end, human erythrocytes from healthy volunteers were treated with edelfosine and phosphatidylserine …
Number of citations: 56 karger.com
S Azzouz, M Maache, RG Garcia… - Basic & clinical …, 2005 - Wiley Online Library
The anti‐proliferative action of three alkyl‐lysophospholipid derivatives, edelfosine (ET‐OCH), miltefosine (Hexadecylphosphocholine), and ilmofosine (BM 14.440) has been studied on …
Number of citations: 78 onlinelibrary.wiley.com
C Gajate, M Matos-da-Silva, ELH Dakir, RI Fonteriz… - Oncogene, 2012 - nature.com
… In this study, we found that the anticancer drug edelfosine was the most … that edelfosine induced cell death in a dose- and time-dependent manner (Figure 1a). We found that edelfosine …
Number of citations: 86 www.nature.com
E Yepes, RE Varela-M, J Lopez-Aban, ELH Dakir… - PLoS …, 2014 - journals.plos.org
… that edelfosine is the most potent APL in killing S. mansoni adult worms in vitro. Edelfosine … Here we report that edelfosine showed promising antischistosomal properties in vitro and in …
Number of citations: 32 journals.plos.org
RM Santa-Rita, A Henriques-Pons… - Journal of …, 2004 - academic.oup.com
… amazonensis, edelfosine induced extensive mitochondrial … Conclusions: The alkylglycerophosphocholines edelfosine and … data indicate the mitochondrion as a target of …
Number of citations: 111 academic.oup.com
C Gajate, F Mollinedo - Blood, 2007 - ashpublications.org
… edelfosine and the novel drug octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate (D-21266, perifosine). We have found that edelfosine … This edelfosine-induced Fas/CD95 intracellular …
Number of citations: 296 ashpublications.org
F Mollinedo, C Gajate, AI Morales… - … of Pharmacology and …, 2009 - ASPET
… tissues, we hypothesized that edelfosine might affect inflammation by … edelfosine inhibited neutrophil-endothelium interaction through L-selectin shedding. Oral treatment of edelfosine …
Number of citations: 48 jpet.aspetjournals.org

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